2-Bromo-5-(1-isopropylpyrrolidin-2-yl)pyridine is a chemical compound with the molecular formula and a molecular weight of approximately 269.18 g/mol. This compound is classified as a brominated pyridine derivative, notable for its structural complexity and potential applications in medicinal chemistry and organic synthesis. The compound's unique features include the presence of a bromine atom at the 2-position and an isopropylpyrrolidinyl substituent at the 5-position of the pyridine ring.
The compound is cataloged under the CAS number 1352508-29-2, which is essential for identifying chemical substances in various databases and regulatory frameworks. As a member of the pyridine family, it exhibits properties typical of nitrogen-containing heterocycles, making it relevant in diverse chemical contexts, including pharmaceuticals and agrochemicals .
The synthesis of 2-Bromo-5-(1-isopropylpyrrolidin-2-yl)pyridine typically involves a multi-step process that includes bromination and subsequent substitution reactions. A common synthetic route begins with a suitable pyridine derivative, such as 2-bromo-4-methylpyridine, which undergoes bromination to introduce the bromine atom at the desired position. Following this, an isopropylpyrrolidinyl group is introduced via nucleophilic substitution.
The molecular structure of 2-Bromo-5-(1-isopropylpyrrolidin-2-yl)pyridine can be represented using SMILES notation as CC(C)N1CCCC1c1ccc(Br)nc1. This notation reflects the arrangement of atoms within the molecule, including the pyridine ring and substituents.
2-Bromo-5-(1-isopropylpyrrolidin-2-yl)pyridine can participate in various chemical reactions:
The mechanism of action for 2-Bromo-5-(1-isopropylpyrrolidin-2-yl)pyridine primarily revolves around its ability to interact with biological targets or participate in chemical transformations:
The compound's reactivity is influenced by its functional groups:
2-Bromo-5-(1-isopropylpyrrolidin-2-yl)pyridine has potential applications in:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: